![molecular formula C19H19F3N4O3 B2435469 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2176069-73-9](/img/structure/B2435469.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone
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Description
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents: The trifluoromethyl (CF₃) group has been associated with improved pharmacological properties. Researchers have investigated derivatives of this compound as potential anticancer agents. Their ability to inhibit specific pathways or target cancer cells warrants further exploration .
Anti-Inflammatory Activity: The compound’s unique structure may contribute to anti-inflammatory effects. Investigating its impact on inflammatory pathways could lead to novel drug candidates for conditions like rheumatoid arthritis or inflammatory bowel disease.
Organic Synthesis
Trifluoromethoxylation Reagents: Recent advances in trifluoromethoxylation reagents have made CF₃O-containing compounds more accessible. Researchers have developed innovative methods to introduce the trifluoromethoxy group into organic molecules. These reagents could find applications in drug synthesis, agrochemicals, and materials science .
Catalysis
Transition Metal Complexes: The trifluoromethyl group can influence catalytic reactions. Researchers have explored its use in transition metal complexes for various transformations, such as C–C bond formation or oxidation reactions.
properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c20-19(21,22)29-15-5-3-13(4-6-15)17(27)26-7-1-2-14-12-23-18(24-16(14)26)25-8-10-28-11-9-25/h3-6,12H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEGNTOFEYFEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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